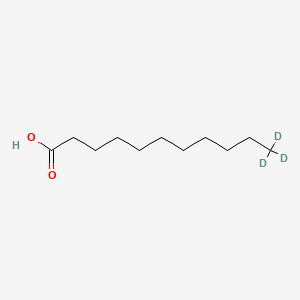

Undecanoic acid-d3

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H22O2 |

|---|---|

Molecular Weight |

189.31 g/mol |

IUPAC Name |

11,11,11-trideuterioundecanoic acid |

InChI |

InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H,12,13)/i1D3 |

InChI Key |

ZDPHROOEEOARMN-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Physical Properties of Undecanoic-11,11,11-d3 Acid

This technical guide provides a comprehensive overview of the core physical properties of Undecanoic-11,11,11-d3 Acid, a deuterated form of undecanoic acid. The inclusion of deuterium at the terminal methyl group makes it a valuable tool in metabolic research and as an internal standard in mass spectrometry-based analyses. Understanding its physical properties is crucial for its effective application in experimental settings.

Quantitative Data Summary

The physical properties of Undecanoic-11,11,11-d3 Acid are summarized in the table below. It is important to note that while data for the deuterated compound is available for molecular formula and weight, the melting point, boiling point, and solubility data are based on its non-deuterated counterpart, Undecanoic Acid. The physical properties are expected to be very similar.

| Property | Value | Source |

| Molecular Formula | C₁₁D₃H₁₉O₂ | [1][2] |

| Molecular Weight | 189.31 g/mol | [1][2] |

| CAS Number | 1219802-11-5 | [1][2][3] |

| Purity | 99 atom % D, min 98% Chemical Purity | [1] |

| Physical Format | Neat | [1][2] |

| Melting Point (of Undecanoic Acid) | 28-31 °C | [4][5][6] |

| Boiling Point (of Undecanoic Acid) | 228 °C @ 160 mmHg | [5][7] |

| Solubility (of Undecanoic Acid) | Insoluble in water[4]; Soluble in ethanol, DMSO, and dimethylformamide (DMF)[8]. |

Experimental Protocols

Detailed experimental protocols for determining the physical properties of chemical compounds are standardized in the field. Below are the general methodologies for the key experiments.

1. Determination of Melting Point:

The melting point is determined using a melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from which the substance begins to melt to when it is completely liquid is recorded. For a pure substance, this range is typically narrow.

2. Determination of Boiling Point:

The boiling point is determined by distillation. The liquid is placed in a distillation flask and heated. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. For measurements at pressures other than atmospheric pressure (vacuum distillation), the pressure is recorded along with the temperature.

3. Determination of Solubility:

Solubility is determined by adding a known amount of the solute to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached. If the solute completely dissolves, more is added until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically, often by techniques like chromatography or spectroscopy, to quantify the solubility. For qualitative assessments, visual inspection for the presence of undissolved solute is performed.

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound like Undecanoic-11,11,11-d3 Acid.

References

- 1. Undecanoic-11,11,11-d3 Acid | LGC Standards [lgcstandards.com]

- 2. Undecanoic-11,11,11-d3 Acid | LGC Standards [lgcstandards.com]

- 3. UNDECANOIC-11,11,11-D3 ACID | 1219802-11-5 [m.chemicalbook.com]

- 4. Undecanoic Acid | C11H22O2 | CID 8180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Undecanoic acid 98 112-37-8 [sigmaaldrich.com]

- 6. Undecanoic acid 98 112-37-8 [sigmaaldrich.com]

- 7. undecanoic acid, 112-37-8 [thegoodscentscompany.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to Undecanoic-11,11,11-d3 Acid for Researchers and Drug Development Professionals

Introduction

Undecanoic-11,11,11-d3 acid is a deuterated form of undecanoic acid, a saturated fatty acid with an 11-carbon chain. The strategic placement of deuterium at the terminal omega position (carbon 11) makes it a valuable tool in various research applications, particularly in metabolic studies and as an internal standard for mass spectrometry-based quantification. Its non-deuterated counterpart, undecanoic acid, is a naturally occurring medium-chain fatty acid with known antifungal properties.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and relevant biological pathways associated with Undecanoic-11,11,11-d3 acid.

Certificate of Analysis (Typical)

While a specific Certificate of Analysis for a single batch was not publicly available, the following tables summarize the typical quantitative data and specifications for Undecanoic-11,11,11-d3 Acid and its non-deuterated form based on information from various suppliers.

Table 1: Physicochemical Properties of Undecanoic-11,11,11-d3 Acid

| Property | Value | Source |

| Analyte Name | Undecanoic-11,11,11-d3 Acid | [4] |

| Synonyms | 11,11,11-trideuterioundecanoic acid | [4] |

| Molecular Formula | C₁₁H₁₉D₃O₂ | [4] |

| Formula Weight | 189.32 | [4] |

| Isotopic Purity | Typically ≥98% | Vendor dependent |

| Chemical Purity | Typically ≥95% | [2][5] |

| Unlabeled CAS Number | 112-37-8 | [4] |

Table 2: Physicochemical Properties of Undecanoic Acid (Non-deuterated)

| Property | Value | Source |

| Formal Name | Undecanoic acid | [2][5] |

| Synonyms | FA 11:0, Hendecanoic Acid, Undecylic Acid | [2][5] |

| CAS Number | 112-37-8 | [6] |

| Molecular Formula | C₁₁H₂₂O₂ | [2][5][6] |

| Formula Weight | 186.29 | [6] |

| Melting Point | 28-31 °C | |

| Boiling Point | 228 °C at 160 mmHg | |

| Appearance | Crystalline solid | [2][5] |

| Storage Temperature | -20°C | [2][5] |

| Stability | ≥ 4 years (at -20°C) | [2][5] |

Table 3: Solubility Data for Undecanoic Acid

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | ~25 mg/mL | [2][5] |

| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | [2][5] |

| Ethanol | ~25 mg/mL | [2][5] |

| DMSO:PBS (pH 7.2) (1:1) | ~0.25 mg/mL | [2][5] |

Experimental Protocols

General Protocol for Sample Preparation for Mass Spectrometry

A stock solution of undecanoic acid can be prepared by dissolving it in an organic solvent such as ethanol, DMSO, or DMF.[2][5] For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[5] It is advised not to store the aqueous solution for more than one day.[5]

Analytical Method for Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Undecanoic-11,11,11-d3 acid is an ideal internal standard for the quantification of undecanoic acid in biological samples using GC-MS. The following is a general protocol for the analysis of undecanoic acid.

a. Sample Extraction: For biotic matrices, a common extraction method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.[7]

-

The sample is homogenized, often after cryogenic milling with dry ice.

-

An isotopically labeled surrogate solution, such as Undecanoic-11,11,11-d3 acid, is added to the homogenate.

-

The sample is sonicated and vortexed.

-

The pH is neutralized with HCl, followed by the addition of acetonitrile. The sample is again sonicated and vortexed.

-

A QuEChERS extraction is performed.

-

For certain complex matrices, further cleanup using solid-phase extraction (SPE) may be necessary.[7]

b. GC-MS Analysis:

-

The final extract is concentrated to a known volume.

-

An internal standard (if not the deuterated analyte itself) is added.

-

The extract is dried, typically with anhydrous sodium sulfate.

-

The analysis is carried out using a GC-MS system. A high-resolution fused silica capillary GC column is used for separation. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

-

Identification and quantification are achieved by comparing the retention times and mass spectra of the analyte to those of known calibration standards.[7]

Signaling Pathways and Experimental Workflows

Undecanoic acid, as a medium-chain fatty acid, is involved in fatty acid metabolism.[1][8] The metabolism of fatty acids is a crucial cellular process for energy production.

Fatty Acid β-Oxidation Pathway

The following diagram illustrates the general pathway of fatty acid β-oxidation, where fatty acids are broken down to produce acetyl-CoA.

References

- 1. Human Metabolome Database: Showing metabocard for Undecanoic acid (HMDB0000947) [hmdb.ca]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Undecanoic-11,11,11-d3 Acid | LGC Standards [lgcstandards.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Undecanoic acid [webbook.nist.gov]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 8. What is Fatty Acid Metabolism? - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the NMR Spectral Data of Undecanoic-11,11,11-d3 Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to Undecanoic-11,11,11-d3 Acid

Undecanoic-11,11,11-d3 acid is a saturated fatty acid in which the three hydrogen atoms of the terminal methyl group (C11) have been replaced with deuterium atoms. This isotopic labeling makes it a valuable tool in various research applications, particularly in metabolic studies where it can be used as a tracer to follow the fate of fatty acids in biological systems. Deuterated compounds are also used to investigate kinetic isotope effects and to stabilize molecules against oxidative degradation.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for Undecanoic-11,11,11-d3 acid. The predictions are based on the extensive spectral data available for undecanoic acid from sources such as the Biological Magnetic Resonance Bank (BMRB) and the Human Metabolome Database (HMDB)[1][2][3]. The key differences expected due to the deuterium substitution at the C11 position are highlighted.

Table 1: Predicted ¹H NMR Spectral Data for Undecanoic-11,11,11-d3 Acid

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| H-2 | ~2.35 | Triplet (t) | Protons on the carbon alpha to the carbonyl group. |

| H-3 | ~1.63 | Quintet (quint) | Protons on the carbon beta to the carbonyl group. |

| H-4 to H-10 | ~1.2-1.4 | Multiplet (m) | Overlapping signals of the methylene protons in the alkyl chain. |

| COOH | Variable | Singlet (s, broad) | Chemical shift is dependent on solvent, concentration, and temperature. |

| H-11 | Absent | - | The protons on the terminal methyl group are replaced by deuterium and will not be observed in the ¹H NMR spectrum. |

Table 2: Predicted ¹³C NMR Spectral Data for Undecanoic-11,11,11-d3 Acid

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (in ¹³C NMR) | Notes |

| C-1 (COOH) | ~180 | Singlet (s) | Carbonyl carbon. |

| C-2 | ~34 | Singlet (s) | |

| C-3 | ~25 | Singlet (s) | |

| C-4 to C-9 | ~29-32 | Multiple Singlets (s) | Signals for the internal methylene carbons. |

| C-10 | ~23 | Singlet (s) | |

| C-11 | ~14 | Multiplet (septet or nonet) | The signal for the deuterated carbon will be split into a multiplet due to coupling with the three deuterium atoms (spin I=1). A slight upfield shift (isotope effect) is also expected compared to the non-deuterated analogue.[4][5][6] |

Experimental Protocols

A standardized experimental protocol for acquiring NMR spectra of Undecanoic-11,11,11-d3 acid is provided below. This protocol is based on common practices for similar fatty acids.

1. Sample Preparation:

-

Solvent: Chloroform-d (CDCl₃) is a common solvent for fatty acids. For biological applications, deuterated water (D₂O) with a suitable co-solvent or surfactant may be used.

-

Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent is typically sufficient.

-

Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm) in CDCl₃.

2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, or more, depending on the sample concentration.

-

Visualizing the Role of Deuterated Fatty Acids in Research

Deuterated fatty acids like Undecanoic-11,11,11-d3 acid are primarily used as tracers in metabolic research to elucidate the pathways of fatty acid uptake, elongation, and degradation. The following diagram illustrates the general workflow of using a deuterated fatty acid in a cell-based metabolic study.

Caption: Workflow of a metabolic tracer study using a deuterated fatty acid.

The following diagram illustrates the logical relationship in how deuteration protects polyunsaturated fatty acids (PUFAs) from oxidative damage, a principle that can be extended to saturated fatty acids in certain biological contexts.

Caption: How deuteration inhibits lipid peroxidation.[7][8][9]

References

- 1. Undecanoic Acid | C11H22O2 | CID 8180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bmse000563 Undecanoic Acid at BMRB [bmrb.io]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000947) [hmdb.ca]

- 4. Deuterium isotope effects on carbon-13 nuclear magnetic resonance spectra - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Reinforced lipids - Wikipedia [en.wikipedia.org]

- 8. Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

Core Technical Guide: Solubility of Undecanoic-11,11,11-d3 Acid in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

Undecanoic-11,11,11-d3 Acid is a deuterated form of undecanoic acid, a saturated fatty acid with an 11-carbon chain. Such isotopically labeled compounds are invaluable tools in metabolic research, pharmacokinetic studies, and as internal standards in mass spectrometry-based analyses. Understanding the solubility of this compound in various organic solvents is critical for designing experiments, preparing stock solutions, and ensuring accurate and reproducible results. This guide provides a summary of the available solubility data for the non-deuterated form and outlines a general experimental protocol for solubility determination.

Quantitative Solubility Data

The following table summarizes the approximate solubility of Undecanoic Acid in common organic solvents. This data is compiled from various chemical supplier datasheets and should be considered as a guideline.[1][2]

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Approximate Solubility of Undecanoic Acid (mg/mL) |

| Ethanol | C₂H₅OH | 46.07 | ~ 25[1] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | ~ 10[1] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 73.09 | ~ 25[1] |

| Acetone | (CH₃)₂CO | 58.08 | Highly Soluble |

| Chloroform | CHCl₃ | 119.38 | Highly Soluble |

Note: Undecanoic acid is generally described as being highly soluble in non-polar organic solvents due to its long hydrophobic carbon chain.[2] It is sparingly soluble in aqueous buffers.[1]

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of Undecanoic-11,11,11-d3 Acid in a specific organic solvent.

Objective: To determine the saturation point of Undecanoic-11,11,11-d3 Acid in a given organic solvent at a specified temperature.

Materials:

-

Undecanoic-11,11,11-d3 Acid

-

Solvent of interest (e.g., Ethanol, DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Micro-centrifuge

-

Calibrated pipettes

-

HPLC or GC-MS system (for quantitative analysis)

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of Undecanoic-11,11,11-d3 Acid to a known volume of the solvent in a series of vials.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed to pellet the excess, undissolved solute.

-

-

Sample Analysis:

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent.

-

Analyze the concentration of the dissolved Undecanoic-11,11,11-d3 Acid using a validated analytical method such as HPLC or GC-MS.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound in an organic solvent.

Caption: Workflow for Solubility Determination.

References

Undecanoic-11,11,11-d3 Acid: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides comprehensive information on Undecanoic-11,11,11-d3 Acid, including its chemical properties, suppliers, and its application in studying the antifungal mechanisms of undecanoic acid. This document outlines detailed experimental protocols and visualizes key signaling pathways to facilitate further research and development in this area.

Core Compound Details

Undecanoic-11,11,11-d3 Acid is a deuterated form of undecanoic acid, a saturated fatty acid with known antifungal properties. The stable isotope labeling allows for its use as a tracer in metabolic studies and for quantitative analysis in complex biological matrices.

| Property | Value | Reference |

| CAS Number | 1219802-11-5 | [1][2][3] |

| Molecular Formula | C₁₁D₃H₁₉O₂ | [1] |

| Molecular Weight | 189.31 g/mol | [1] |

| Unlabeled CAS Number | 112-37-8 | [1][3] |

| Purity | Typically ≥98% chemical purity, ≥99 atom % D | [1] |

Suppliers

A number of chemical suppliers provide Undecanoic-11,11,11-d3 Acid for research purposes. Notable suppliers include:

-

MedchemExpress[3]

-

CDN Isotopes (available through distributors like Fisher Scientific)

Antifungal Mechanism of Undecanoic Acid

Undecanoic acid exerts its antifungal effects through a multi-faceted approach, primarily targeting the integrity and function of the fungal cell.[5][6] Its deuterated counterpart is an invaluable tool for elucidating these mechanisms. The proposed mechanisms of action include:

-

Disruption of Fungal Cell Membrane: Undecanoic acid integrates into the lipid bilayer of the fungal cell membrane, leading to destabilization and increased permeability. This results in the leakage of essential intracellular components and ultimately, cell death.

-

Inhibition of Ergosterol Synthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Undecanoic acid can interfere with the biosynthesis of ergosterol, further compromising membrane integrity and function.

-

Induction of Oxidative Stress: The presence of undecanoic acid can lead to an increase in reactive oxygen species (ROS) within the fungal cell.[5] This oxidative stress damages cellular components, including lipids, proteins, and nucleic acids.

-

Modulation of Fungal Metabolism: Undecanoic acid has been shown to affect the expression of genes crucial for fungal virulence and metabolism.[5][6]

Experimental Protocols

The use of Undecanoic-11,11,11-d3 Acid as a tracer allows for detailed investigation of the uptake, metabolism, and mechanism of action of undecanoic acid in fungal cells. Below are representative experimental protocols.

Protocol 1: Fungal Uptake and Metabolism Analysis using GC-MS

This protocol outlines a method to quantify the uptake and metabolic fate of Undecanoic-11,11,11-d3 Acid in a fungal culture.

1. Fungal Culture Preparation:

- Culture the fungal species of interest (e.g., Trichophyton rubrum) in a suitable liquid medium to mid-logarithmic phase.

- Harvest the fungal cells by centrifugation and wash twice with sterile phosphate-buffered saline (PBS).

- Resuspend the cells in fresh medium to a defined density.

2. Incubation with Deuterated Undecanoic Acid:

- Prepare a stock solution of Undecanoic-11,11,11-d3 Acid in a suitable solvent (e.g., DMSO).

- Add the deuterated undecanoic acid to the fungal culture to a final concentration relevant for its antifungal activity.

- Incubate the culture for various time points (e.g., 0, 1, 4, 8, 24 hours).

3. Lipid Extraction:

- At each time point, harvest a sample of the fungal culture.

- Perform a total lipid extraction using a modified Bligh-Dyer method with a solvent system containing chloroform, methanol, and water.

- Add a known amount of an internal standard (e.g., heptadecanoic acid) to the extraction mixture for quantification.

4. Derivatization and GC-MS Analysis:

- Evaporate the lipid extract to dryness under a stream of nitrogen.

- Derivatize the fatty acids to their pentafluorobenzyl (PFB) esters for enhanced sensitivity in negative chemical ionization GC-MS.

- Analyze the derivatized samples by GC-MS to separate and quantify Undecanoic-11,11,11-d3 Acid and any potential metabolic products.

Protocol 2: Analysis of a Fungal Signaling Pathway using a Labeled Precursor

This protocol describes a conceptual workflow to investigate how undecanoic acid might influence a specific signaling pathway, such as one involved in lipid metabolism.

1. Hypothesis Formulation: Based on existing literature, hypothesize the involvement of a particular signaling pathway in the antifungal action of undecanoic acid (e.g., the fatty acid synthesis pathway).

2. Experimental Design:

- Culture fungal cells as described in Protocol 1.

- Expose the cells to Undecanoic-11,11,11-d3 Acid.

- At selected time points, harvest the cells and prepare cell lysates.

3. Protein Expression Analysis:

- Perform Western blotting on the cell lysates to analyze the expression levels of key proteins in the hypothesized signaling pathway (e.g., fatty acid synthase).

- Use antibodies specific to the proteins of interest.

4. Metabolite Analysis:

- Use the lipid extracts from Protocol 1 to analyze the levels of key metabolites in the pathway using GC-MS or LC-MS.

- The presence of the deuterium label will confirm the incorporation of the administered undecanoic acid into downstream metabolites.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for studying the effects of Undecanoic-11,11,11-d3 Acid and a simplified representation of its proposed antifungal signaling pathway.

Caption: Experimental workflow for analyzing deuterated undecanoic acid in fungal cultures.

Caption: Proposed antifungal mechanism of undecanoic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. What is Undecenoic Acid used for? [synapse.patsnap.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. annualreviews.org [annualreviews.org]

- 5. researchgate.net [researchgate.net]

- 6. Reassessing the Use of Undecanoic Acid as a Therapeutic Strategy for Treating Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Purity of Undecanoic-11,11,11-d3 Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Undecanoic-11,11,11-d3 Acid, a deuterated analog of the saturated fatty acid, undecanoic acid. This stable isotope-labeled compound is a valuable tool in metabolic research, particularly in studies involving fatty acid metabolism, and as an internal standard in mass spectrometry-based quantitative analyses.[1][2][3] The substitution of hydrogen with deuterium at the terminal methyl group allows for the tracing and quantification of this fatty acid in biological systems.[2][4]

Quantitative Data

The isotopic and chemical purity of commercially available Undecanoic-11,11,11-d3 Acid are critical parameters for ensuring the accuracy and reproducibility of experimental results. The following table summarizes the available quantitative data for this compound.

| Parameter | Specification | Source |

| Isotopic Purity (Atom % D) | 99 atom % D | LGC Standards[5] |

| Chemical Purity | Minimum 98% | LGC Standards[5] |

| Molecular Formula | C₁₁D₃H₁₉O₂ | LGC Standards[5] |

| Molecular Weight | 189.31 g/mol | LGC Standards[5] |

| CAS Number | 1219802-11-5 | LGC Standards[5] |

| Unlabeled CAS Number | 112-37-8 | LGC Standards[5] |

Experimental Protocols for Purity Assessment

The determination of isotopic enrichment and chemical purity of deuterated compounds like Undecanoic-11,11,11-d3 Acid typically involves a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]

1. Isotopic Enrichment Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the analysis of fatty acids and allows for the separation of the analyte from a complex mixture and the determination of its isotopic distribution.[6][7][8]

-

Sample Preparation (Derivatization): To increase volatility for GC analysis, the carboxylic acid group of undecanoic acid is typically derivatized, often to its trimethylsilyl (TMS) ester.

-

Gas Chromatography (GC) Conditions (General Protocol):

-

Column: A suitable capillary column for fatty acid methyl ester (FAME) or TMS-derivative analysis.

-

Oven Program: An initial temperature of around 80°C, followed by a ramp of 20°C/min to 170°C, then a slower ramp of 1°C/min to 204°C, and a final ramp of 20°C/min to 250°C, holding for 10 minutes.[6][7]

-

Split Ratio: A split ratio of 10:1 to 40:1 is often used for abundant fatty acids.[6][7]

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) ionization at 70 eV.[6][7]

-

Mass Analyzer: Quadrupole or high-resolution mass spectrometer.

-

Scan Range: A mass-to-charge ratio (m/z) scan range of 50–400 is appropriate.[6][7]

-

Temperature Settings: Transfer line at 280°C, ion source at 230°C, and quadrupole at 150°C.[6][7]

-

-

Data Analysis: The isotopic enrichment is determined by analyzing the mass spectrum of the derivatized compound. The relative intensities of the molecular ion peaks corresponding to the unlabeled (d0), and deuterated (d1, d2, d3) species are measured to calculate the percentage of the d3 isotopologue.

2. Structural Integrity and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the position of the deuterium labels and assessing the overall structural integrity and chemical purity of the compound.[1]

-

¹H NMR (Proton NMR):

-

Objective: To confirm the absence of protons at the C-11 position and to verify the signals corresponding to the other protons in the molecule.

-

Sample Preparation: The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃).

-

Analysis: The ¹H NMR spectrum of Undecanoic-11,11,11-d3 Acid will show the characteristic signals for the protons along the carbon chain but will lack the triplet signal corresponding to the terminal methyl group (C-11 protons) seen in the unlabeled undecanoic acid spectrum.

-

-

²H NMR (Deuterium NMR):

-

Objective: To directly observe the deuterium signal and confirm its location at the C-11 position.

-

Analysis: The ²H NMR spectrum will show a signal at the chemical shift corresponding to the C-11 position, confirming the site of isotopic labeling.

-

-

¹³C NMR (Carbon-13 NMR):

-

Objective: To verify the carbon backbone of the molecule.

-

Analysis: The ¹³C NMR spectrum will show a signal for the C-11 carbon that is coupled to deuterium, which can present as a triplet. The chemical shifts of the other carbon atoms can be compared to the spectrum of unlabeled undecanoic acid to confirm the overall structure.

-

Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and quality control of Undecanoic-11,11,11-d3 Acid.

Caption: Synthesis and quality control workflow for Undecanoic-11,11,11-d3 Acid.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. marquessilvaneves.com [marquessilvaneves.com]

- 5. Undecanoic-11,11,11-d3 Acid | LGC Standards [lgcstandards.com]

- 6. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. app.jove.com [app.jove.com]

- 8. Undecanoic Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

stability and storage of deuterated undecanoic acid

An In-depth Guide to the Stability and Storage of Deuterated Undecanoic Acid

For researchers, scientists, and professionals in drug development, the integrity of isotopically labeled compounds is paramount for generating reliable and reproducible data. Deuterated undecanoic acid (undecanoic acid-d21), a stable isotope-labeled medium-chain fatty acid, is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry.[1][2][3] This guide provides a comprehensive overview of the best practices for the storage and handling of deuterated undecanoic acid to ensure its long-term stability and purity.

Factors Influencing Stability

The stability of deuterated undecanoic acid is primarily influenced by temperature, oxygen, and light. As a saturated fatty acid, it is relatively stable against oxidation compared to its unsaturated counterparts.[4] However, improper storage can still lead to degradation over time. The deuterium labeling itself enhances the molecule's stability by strengthening the carbon-hydrogen bonds (C-D vs. C-H), a phenomenon known as the kinetic isotope effect.[5] This makes the fatty acid chain more resistant to metabolic breakdown and chemical degradation.[5][6]

Recommended Storage and Handling

To maintain the integrity of deuterated undecanoic acid, it is crucial to adhere to specific storage and handling protocols. These recommendations are based on information from various suppliers and general best practices for lipid chemistry.

Table 1: Recommended Storage Conditions for Deuterated Undecanoic Acid

| Form | Storage Temperature | Duration | Container | Atmosphere |

| Neat (Powder/Solid) | -20°C | ≥ 3 years[7][8] | Glass vial with Teflon-lined cap | Standard |

| 4°C | 2 years[8] | Glass vial with Teflon-lined cap | Standard | |

| Room Temperature | Short-term (shipping)[9] | As supplied | Standard | |

| In Organic Solvent | -20°C | ≥ 3 years[7] | Glass vial with Teflon-lined cap | Inert gas (Argon or Nitrogen)[4][7] |

Key Handling Procedures:

-

Inert Atmosphere: For long-term storage of solutions in organic solvents, the headspace of the vial should be purged with an inert gas like argon or nitrogen to prevent oxidation.[4][7]

-

Material Compatibility: Always use glass, stainless steel, or Teflon for handling and storing solutions. Avoid plastics, as plasticizers can leach into the organic solvent.[4]

-

Temperature Equilibration: Before opening a powdered sample that has been stored in a freezer, allow the container to warm to room temperature to prevent condensation of moisture, which could lead to hydrolysis.[4]

-

Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for solutions, as this can degrade the compound. It is advisable to aliquot the solution into smaller, single-use vials.[7]

Experimental Protocol for Stability Assessment

A crucial aspect of ensuring the quality of deuterated undecanoic acid is a robust stability testing program. The following is a generalized protocol for assessing the stability of deuterated undecanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: GC-MS Stability Assessment of Deuterated Undecanoic Acid

-

Sample Preparation and Derivatization:

-

Accurately weigh a sample of deuterated undecanoic acid.

-

To make the acid volatile for GC analysis, it must be derivatized to a fatty acid methyl ester (FAME). This is achieved by transesterification using methanolic-HCl at 100°C for one hour.[10]

-

After cooling, extract the FAMEs using a nonpolar solvent like hexane.

-

Dry the organic layer, evaporate the solvent under a stream of nitrogen, and reconstitute the sample in a known volume of heptane for injection into the GC-MS.[10]

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: Use a suitable capillary column for FAME analysis, such as a polar-phase column (e.g., DB-23 or similar).

-

Injector: Split/splitless injector at 250°C.

-

Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 240°C) to ensure separation of the target analyte from any potential impurities or degradation products.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Scan mode to identify any unknown peaks, and Selected Ion Monitoring (SIM) mode for accurate quantification of the deuterated undecanoic acid FAME. Key ions for undecanoic acid-d21 methyl ester would be monitored.

-

-

-

Data Analysis:

-

Purity Assessment: Analyze the chromatogram for any new peaks that may indicate degradation products. The peak area of the parent compound relative to the total peak area of all components provides a measure of purity.

-

Isotopic Enrichment: The mass spectrum will confirm the isotopic labeling pattern and can be used to assess if any H/D exchange has occurred.

-

Quantification: Use an internal standard (if not already using the deuterated compound as one) to quantify the amount of deuterated undecanoic acid remaining after storage under specific conditions.

-

The workflow for this stability assessment can be visualized as follows:

Caption: Workflow for the stability assessment of deuterated undecanoic acid.

Biological Pathway: Beta-Oxidation

For researchers using deuterated undecanoic acid as a metabolic tracer, understanding its biological fate is critical. As a medium-chain fatty acid, undecanoic acid is primarily metabolized in the mitochondria via beta-oxidation to generate energy.[11][12] Unlike long-chain fatty acids, it does not require the carnitine shuttle to enter the mitochondrial matrix.[11][12] The beta-oxidation pathway systematically shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipidomics Individual Standards â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. caymanchem.com [caymanchem.com]

- 8. gentaur.com [gentaur.com]

- 9. Undecanoic-d21 Acid | CAS 60658-40-4 | LGC Standards [lgcstandards.com]

- 10. Frontiers | Deuterated Linoleic Acid Attenuates the RBC Storage Lesion in a Mouse Model of Poor RBC Storage [frontiersin.org]

- 11. Physiology: Fatty Acid Degradation | ditki medical & biological sciences [ditki.com]

- 12. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Undecanoic-11,11,11-d3 Acid in Lipidomics Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Undecanoic-11,11,11-d3 Acid as an internal standard in lipidomics research for the accurate quantification of medium-chain fatty acids (MCFAs). The protocols outlined below are suitable for various biological matrices and can be adapted for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) platforms.

Introduction

Undecanoic-11,11,11-d3 Acid is a stable isotope-labeled form of undecanoic acid, a saturated medium-chain fatty acid. In lipidomics, the precise and accurate quantification of lipids is crucial for understanding their roles in health and disease. Endogenous lipid concentrations can be influenced by a variety of factors during sample collection, preparation, and analysis. The use of a stable isotope-labeled internal standard, such as Undecanoic-11,11,11-d3 Acid, is the gold standard for mitigating these sources of error.[1][2][3] By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, it experiences the same processing as the endogenous analyte. The ratio of the endogenous analyte to the internal standard is then used for quantification, correcting for losses during extraction and variations in instrument response.

Applications

Undecanoic-11,11,11-d3 Acid is primarily utilized in the following lipidomics applications:

-

Quantitative Profiling of Medium-Chain Fatty Acids: As an internal standard for the accurate quantification of undecanoic acid and other MCFAs in biological samples such as plasma, serum, cells, and tissues.

-

Metabolic Flux Analysis: While not a direct tracer for complex pathways in this form, its non-labeled counterpart, undecanoic acid, is involved in fatty acid metabolism, and accurate quantification is essential for metabolic studies.[4]

-

Biomarker Discovery and Validation: Ensuring the analytical validity of potential lipid biomarkers, particularly those that are medium-chain fatty acids.

Data Presentation: Quantitative Analysis of Undecanoic Acid

The following table represents typical quantitative data that can be obtained using Undecanoic-11,11,11-d3 Acid as an internal standard. The data presented here is adapted from a study on fatty acid production in E. coli and serves as an example of how results would be structured. In a typical experiment, the concentrations of endogenous undecanoic acid would be determined by referencing the signal of the known concentration of the spiked Undecanoic-11,11,11-d3 Acid internal standard.

| Sample ID | Biological Replicate | Time Point (hours) | Endogenous Undecanoic Acid Concentration (mg/L) |

| E. coli Culture 1 | 1 | 24 | 10.33 |

| E. coli Culture 1 | 1 | 48 | 17.22 |

| E. coli Culture 2 | 2 | 24 | 10.15 |

| E. coli Culture 2 | 2 | 48 | 16.98 |

| E. coli Culture 3 | 3 | 24 | 10.51 |

| E. coli Culture 3 | 3 | 48 | 17.55 |

| Average | 24 | 10.33 | |

| Average | 48 | 17.25 | |

| Standard Deviation | 24 | 0.18 | |

| Standard Deviation | 48 | 0.29 |

Data adapted from a study on fatty acid production in E. coli.[5] In an actual experiment using Undecanoic-11,11,11-d3 Acid, the concentrations would be calculated based on the ratio of the endogenous analyte to the deuterated internal standard.

Experimental Protocols

Two primary analytical platforms for fatty acid analysis are LC-MS and GC-MS. The choice of platform will depend on the specific research question, available instrumentation, and the desired level of molecular detail.

Protocol 1: Quantification of Undecanoic Acid using LC-MS/MS

This protocol describes a method for the quantification of undecanoic acid in biological samples using Undecanoic-11,11,11-d3 Acid as an internal standard without derivatization.

1. Materials and Reagents

-

Undecanoic-11,11,11-d3 Acid

-

Undecanoic Acid (for calibration curve)

-

LC-MS grade methanol, acetonitrile, isopropanol, and water

-

Formic acid

-

Ammonium formate

-

Biological matrix (e.g., plasma, cell lysate)

2. Internal Standard Spiking

-

Prepare a stock solution of Undecanoic-11,11,11-d3 Acid in methanol at a concentration of 1 mg/mL.

-

Create a working internal standard solution by diluting the stock solution to a final concentration of 10 µg/mL in methanol.

-

To 100 µL of your biological sample (e.g., plasma), add 10 µL of the 10 µg/mL internal standard working solution.

3. Lipid Extraction (Folch Method)

-

To the spiked sample, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex thoroughly for 2 minutes.

-

Add 400 µL of 0.9% NaCl solution and vortex for another minute.

-

Centrifuge at 2000 x g for 10 minutes to induce phase separation.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of isopropanol for LC-MS analysis.

4. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is suitable for fatty acid analysis.

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol:acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

-

Gradient: A suitable gradient will need to be optimized for your specific system but can start at 30% B, ramping up to 99% B.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer capable of selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

MRM Transitions:

-

Undecanoic Acid: Q1: 185.15 m/z -> Q3: 185.15 m/z (or a characteristic fragment if one is produced)

-

Undecanoic-11,11,11-d3 Acid: Q1: 188.17 m/z -> Q3: 188.17 m/z

-

5. Quantification

-

Prepare a calibration curve using known concentrations of undecanoic acid, with each standard also spiked with the same amount of Undecanoic-11,11,11-d3 Acid.

-

Plot the ratio of the peak area of undecanoic acid to the peak area of Undecanoic-11,11,11-d3 Acid against the concentration of the undecanoic acid standards.

-

Use the resulting linear regression to calculate the concentration of undecanoic acid in the unknown samples based on their measured peak area ratios.

Protocol 2: Quantification of Undecanoic Acid using GC-MS

This protocol involves a derivatization step to make the fatty acids more volatile for GC-MS analysis.

1. Materials and Reagents

-

Undecanoic-11,11,11-d3 Acid

-

Undecanoic Acid (for calibration curve)

-

Methanol, isooctane, acetonitrile

-

Hydrochloric acid (HCl)

-

Pentafluorobenzyl bromide (PFB-Br)

-

N,N-Diisopropylethylamine (DIPEA)

2. Internal Standard Spiking and Extraction

-

Follow steps 2.1-2.3 from Protocol 1.

-

To the sample, add methanol and acidify with HCl to a final concentration of 25 mM.

-

Extract the fatty acids with isooctane.

3. Derivatization

-

Dry the isooctane extract containing the fatty acids.

-

Add 25 µL of 1% PFB-Br in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.

-

Incubate at room temperature for 20 minutes.

-

Dry the derivatized sample under a stream of nitrogen.

-

Reconstitute in isooctane for GC-MS analysis.[6]

4. GC-MS Analysis

-

GC System: A gas chromatograph with a suitable capillary column (e.g., DB-5ms).

-

Injection Mode: Splitless.

-

Oven Program: A temperature gradient will need to be optimized, for example, starting at 80°C and ramping to 300°C.

-

Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

-

Ionization Mode: Negative chemical ionization (NCI).

-

Selected Ion Monitoring (SIM):

-

Derivatized Undecanoic Acid: Monitor the [M-PFB]- ion.

-

Derivatized Undecanoic-11,11,11-d3 Acid: Monitor the corresponding [M-PFB]- ion with a +3 Da mass shift.

-

5. Quantification

The quantification process is the same as described in step 5 of Protocol 1, using the peak areas of the derivatized analytes.

Visualizations

Experimental Workflow for Lipidomics Analysis

Caption: General experimental workflow for quantitative lipidomics.

Metabolic Fate of Undecanoic Acid

Caption: Simplified metabolic pathway of undecanoic acid.

References

- 1. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High-Resolution Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]

- 3. A Novel Lipidomics Workflow for Improved Human Plasma Identification and Quantification Using RPLC-MSn Methods and Isotope Dilution Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for Undecanoic acid (HMDB0000947) [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. lipidmaps.org [lipidmaps.org]

Application Note: Undecanoic-11,11,11-d3 Acid for Robust Fatty Acid Profiling by GC-MS

INTRODUCTION: Quantitative analysis of fatty acids is crucial in various fields, including clinical diagnostics, nutritional science, and drug development, for understanding metabolic pathways and identifying disease biomarkers. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high sensitivity and selectivity. However, the multi-step sample preparation process, which often includes extraction and derivatization, can introduce variability and lead to inaccurate quantification. The use of a stable isotope-labeled internal standard is a widely accepted strategy to correct for sample loss during preparation and for variations in injection volume and instrument response.[1][2][3]

This application note details a robust and reliable method for the quantification of fatty acids in biological samples using Undecanoic-11,11,11-d3 Acid as an internal standard. Deuterated undecanoic acid is an ideal internal standard for the analysis of a range of medium to long-chain fatty acids as it is structurally similar to the analytes of interest but does not occur naturally in most biological samples. Its three deuterium atoms provide a distinct mass shift, allowing for clear differentiation from the corresponding unlabeled analyte without significantly altering its chemical and chromatographic behavior.

Principle of the Method

A known amount of Undecanoic-11,11,11-d3 Acid is added to the sample at the beginning of the preparation procedure. This "spiked" sample is then subjected to extraction and derivatization. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.[3] During GC-MS analysis, the analyte and the internal standard are separated chromatographically and detected by the mass spectrometer. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte in the original sample by referencing a calibration curve. This ratiometric approach significantly improves the accuracy and precision of the quantification.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of fatty acids using Undecanoic-11,11,11-d3 Acid as an internal standard is depicted below.

Caption: Experimental workflow for fatty acid analysis.

Materials and Methods

Reagents:

-

Undecanoic-11,11,11-d3 Acid solution (1 mg/mL in methanol)

-

Fatty acid standards for calibration curve

-

Chloroform, HPLC grade

-

Methanol, HPLC grade

-

Hexane, HPLC grade

-

Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Equipment:

-

Gas chromatograph with mass selective detector (GC-MS)

-

Autosampler

-

Glass vials with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Protocol 1: Sample Preparation and Derivatization

This protocol describes the extraction of total fatty acids from a plasma sample and their subsequent derivatization to fatty acid methyl esters (FAMEs).

-

Sample Spiking: To a 100 µL plasma sample in a glass tube, add 10 µL of the 1 mg/mL Undecanoic-11,11,11-d3 Acid internal standard solution.

-

Lipid Extraction (Modified Folch Method):

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.[4][5]

-

Vortex vigorously for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for 1 minute.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic layer (chloroform phase) containing the lipids and transfer it to a clean glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

-

Derivatization to FAMEs:

-

To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.[6][7]

-

Seal the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.[6]

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

-

Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial.

-

Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

-

The sample is now ready for GC-MS analysis.

-

Protocol 2: GC-MS Analysis

The following are typical GC-MS parameters for the analysis of FAMEs. These may need to be optimized for your specific instrument and column.

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 10 min. |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | Specific m/z values for each FAME and Undecanoic-11,11,11-d3 Acid methyl ester. For Undecanoic-11,11,11-d3 Acid methyl ester, monitor m/z 189 (M+) and a qualifier ion. |

Data Analysis and Quantification

A calibration curve is constructed by analyzing a series of standards containing known concentrations of the fatty acids of interest and a constant concentration of the Undecanoic-11,11,11-d3 Acid internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of the fatty acids in the unknown samples is then determined from this calibration curve.

Quantitative Performance

The following tables summarize the expected quantitative performance of this method.

Table 1: Linearity and Range

| Fatty Acid | Linear Range (µg/mL) | Correlation Coefficient (r²) |

| Myristic Acid (C14:0) | 0.1 - 50 | > 0.998 |

| Palmitic Acid (C16:0) | 0.1 - 100 | > 0.999 |

| Stearic Acid (C18:0) | 0.1 - 100 | > 0.999 |

| Oleic Acid (C18:1) | 0.1 - 100 | > 0.998 |

| Linoleic Acid (C18:2) | 0.1 - 50 | > 0.997 |

Table 2: Precision and Recovery

| Fatty Acid | Spiked Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Recovery (%) |

| Myristic Acid (C14:0) | 10 | < 5% | < 7% | 95 - 105 |

| Palmitic Acid (C16:0) | 50 | < 4% | < 6% | 97 - 103 |

| Stearic Acid (C18:0) | 50 | < 4% | < 6% | 96 - 104 |

| Oleic Acid (C18:1) | 50 | < 5% | < 8% | 94 - 106 |

| Linoleic Acid (C18:2) | 10 | < 6% | < 9% | 92 - 108 |

Table 3: Limits of Detection and Quantification

| Fatty Acid | LOD (µg/mL) | LOQ (µg/mL) |

| Myristic Acid (C14:0) | 0.03 | 0.1 |

| Palmitic Acid (C16:0) | 0.03 | 0.1 |

| Stearic Acid (C18:0) | 0.04 | 0.1 |

| Oleic Acid (C18:1) | 0.04 | 0.1 |

| Linoleic Acid (C18:2) | 0.05 | 0.1 |

Signaling Pathway Visualization

While this application note focuses on the analytical methodology, the quantification of fatty acids is often a critical step in understanding their role in various signaling pathways. The diagram below illustrates a simplified representation of how fatty acids can be involved in cellular signaling.

Caption: Simplified fatty acid signaling pathway.

Conclusion

The use of Undecanoic-11,11,11-d3 Acid as an internal standard provides a robust and reliable method for the quantitative analysis of fatty acids in biological samples by GC-MS. This approach effectively compensates for analytical variability, leading to high accuracy and precision. The detailed protocols and performance data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals engaged in fatty acid analysis.

References

- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lipidmaps.org [lipidmaps.org]

- 4. A comprehensive method for determination of fatty acids in the initial oral biofilm (pellicle) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jfda-online.com [jfda-online.com]

- 6. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

Metabolic Fate Tracing of Undecanoic Acid Using a d3 Label: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecanoic acid (C11:0), a saturated odd-chain fatty acid, is gaining interest in biomedical research due to its potential roles in various physiological and pathological processes. Understanding its metabolic fate is crucial for elucidating its mechanism of action and therapeutic potential. Stable isotope tracing, utilizing molecules like d3-undecanoic acid, coupled with mass spectrometry, offers a powerful approach to track the journey of this fatty acid through cellular metabolic networks. This application note provides detailed protocols and data presentation for tracing the metabolic fate of d3-undecanoic acid in mammalian cells.

Undecanoic acid, as an odd-chain fatty acid, undergoes a distinct metabolic pathway compared to its even-chain counterparts. Through beta-oxidation, it is catabolized into acetyl-CoA and a terminal three-carbon unit, propionyl-CoA.[1][2][3] Propionyl-CoA is subsequently converted to succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle, thereby replenishing its intermediates in a process known as anaplerosis.[4][5][6] This anaplerotic potential makes odd-chain fatty acids like undecanoic acid significant for cellular energy metabolism and biosynthesis. Furthermore, undecanoic acid can be elongated and desaturated, contributing to the diversity of the cellular lipid pool.

Data Presentation

The following table summarizes hypothetical quantitative data from a tracer experiment where mammalian cells were incubated with d3-undecanoic acid. The data illustrates the incorporation of the deuterium label into key downstream metabolites, reflecting the activity of various metabolic pathways.

| Metabolite | Fold Enrichment (over control) | % of Total Labeled Pool |

| d3-Undecanoic Acid (C11:0) | 150.5 ± 12.3 | 65.2% |

| d3-Propionyl-CoA | 45.2 ± 5.8 | 15.8% |

| d2-Acetyl-CoA * | 25.7 ± 3.1 | 8.9% |

| d3-Succinyl-CoA | 30.1 ± 4.5 | 4.1% |

| d3-Tridecanoic Acid (C13:0) | 12.8 ± 2.1 | 3.5% |

| d3-Undecenoyl-CoA (C11:1) | 8.5 ± 1.5 | 2.5% |

*Note: The d2-acetyl-CoA reflects the loss of one deuterium atom during the beta-oxidation process.

Signaling Pathways and Experimental Workflow

The metabolic journey of d3-undecanoic acid involves several key pathways and experimental steps, from cellular uptake to downstream metabolism and analysis.

Caption: Metabolic fate of d3-undecanoic acid.

Caption: Experimental workflow for tracing d3-undecanoic acid.

Experimental Protocols

Cell Culture and Labeling

-

Cell Seeding: Plate mammalian cells (e.g., HepG2, HEK293) in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest.

-

Labeling Medium Preparation: Prepare the cell culture medium supplemented with d3-undecanoic acid complexed to fatty acid-free bovine serum albumin (BSA). A typical final concentration of d3-undecanoic acid is 50-100 µM.

-

Labeling: Once cells reach the desired confluency, replace the standard culture medium with the d3-undecanoic acid labeling medium.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the label into downstream metabolites.

Sample Preparation for Mass Spectrometry

-

Metabolism Quenching: To halt enzymatic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) and then add ice-cold methanol.

-

Cell Lysis and Extraction: Scrape the cells in methanol and transfer the cell suspension to a glass tube. Perform a lipid extraction using the Folch method (chloroform:methanol, 2:1 v/v).

-

Phase Separation: After vortexing and centrifugation, the lipid-containing lower organic phase is collected.

-

Derivatization (for GC-MS analysis): Dry the lipid extract under a stream of nitrogen. For the analysis of fatty acids by GC-MS, derivatize the fatty acids to their pentafluorobenzyl (PFB) esters by adding 1% pentafluorobenzyl bromide in acetonitrile and 1% diisopropylethylamine in acetonitrile. Incubate at room temperature for 20 minutes.

Mass Spectrometry Analysis

GC-MS Analysis of Fatty Acid Methyl Esters:

-

Instrumentation: Agilent 6890 GC coupled to a 5975B MS.

-

Column: DB-35 MS capillary column (30 m).

-

Injection: 1 µL of the derivatized sample in splitless mode.

-

Oven Program: Start at 100°C for 3 minutes, then ramp to 300°C at 3.5°C/min.

-

Ionization: Electron impact (EI) at 70 eV.

-

MS Detection: Operate in selected ion monitoring (SIM) mode to detect the specific mass-to-charge ratios of the derivatized d3-undecanoic acid and its metabolites.

LC-MS/MS Analysis of Acyl-CoAs:

-

Instrumentation: A high-resolution mass spectrometer coupled to a liquid chromatography system.

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of solvents, typically water and acetonitrile with a small amount of a weak acid like formic acid.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

MS/MS Analysis: Use multiple reaction monitoring (MRM) to specifically detect and quantify the transition from the precursor ion of the d3-labeled acyl-CoA to a specific product ion.

Conclusion

The metabolic tracing of d3-undecanoic acid provides a robust methodology for investigating the intricate pathways of odd-chain fatty acid metabolism. The detailed protocols and data presentation framework outlined in this application note offer a comprehensive guide for researchers in academia and the pharmaceutical industry. By applying these techniques, scientists can gain valuable insights into the roles of undecanoic acid in health and disease, potentially paving the way for novel therapeutic interventions.

References

- 1. Fatty Acids -- Additional Enzymes: Propionyl CoA [library.med.utah.edu]

- 2. atlas.org [atlas.org]

- 3. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Anaplerosis by medium-chain fatty acids through complex interplay with glucose and glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for Spiking Undecanoic-11,11,11-d3 Acid into Plasma Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the accurate spiking of Undecanoic-11,11,11-d3 Acid into plasma samples. This deuterated medium-chain fatty acid serves as an internal standard (IS) for quantitative analysis of endogenous undecanoic acid and other fatty acids by mass spectrometry (MS). The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability during sample preparation and analysis, thereby ensuring high accuracy and precision in quantification. This protocol covers the preparation of stock and working standard solutions, the spiking procedure, and subsequent protein precipitation to prepare the sample for analysis.

Materials and Reagents

-

Undecanoic-11,11,11-d3 Acid (neat solid)

-

Ethanol (≥99.5%, HPLC or MS grade)

-

Acetonitrile (HPLC or MS grade)

-

Formic acid (optional, for protein precipitation)

-

Human plasma (or other relevant species)

-

Microcentrifuge tubes (e.g., 1.5 mL)

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Centrifuge

Experimental Protocols

Preparation of Internal Standard Stock Solution (1 mg/mL)

-

Weighing: Accurately weigh 1 mg of Undecanoic-11,11,11-d3 Acid into a clean, sterile microcentrifuge tube.

-

Dissolution: Add 1 mL of ethanol to the tube.

-

Vortexing: Vortex the tube thoroughly for at least 1 minute or until the solid is completely dissolved.

-

Storage: Store the stock solution at -20°C in a tightly sealed container.

Preparation of Internal Standard Working Solution (10 µg/mL)

-

Dilution: Pipette 10 µL of the 1 mg/mL stock solution into a clean microcentrifuge tube.

-

Solvent Addition: Add 990 µL of ethanol to the tube.

-

Mixing: Vortex the solution thoroughly to ensure homogeneity. This creates a 1:100 dilution.

-

Storage: The working solution should be prepared fresh or stored at -20°C for short-term use.

Spiking of Plasma Samples

This protocol is designed for a 100 µL plasma sample. Volumes can be scaled as needed.

-

Plasma Aliquot: Pipette 100 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.

-

Internal Standard Addition: Add 10 µL of the 10 µg/mL Undecanoic-11,11,11-d3 Acid working solution to the plasma sample. This results in a final IS concentration of 1 µg/mL in the plasma (assuming negligible volume change for the purpose of concentration calculation before protein precipitation).

-

Vortexing: Immediately vortex the mixture for 10-15 seconds to ensure complete mixing of the internal standard with the plasma.

-

Incubation (Optional): Allow the spiked plasma to incubate at room temperature for 5-10 minutes.

Protein Precipitation

-

Precipitant Addition: Add 300 µL of cold acetonitrile (or acetonitrile with 1% formic acid) to the spiked plasma sample. The 3:1 ratio of solvent to plasma is a common starting point for efficient protein precipitation.

-

Vortexing: Vortex the sample vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the analytes and the internal standard and transfer it to a new tube for subsequent analysis (e.g., LC-MS/MS).

Data Presentation

The following table summarizes the quantitative data for the preparation and spiking of Undecanoic-11,11,11-d3 Acid.

| Parameter | Value | Unit |

| Stock Solution | ||

| Mass of Undecanoic-11,11,11-d3 Acid | 1 | mg |

| Volume of Ethanol | 1 | mL |

| Stock Solution Concentration | 1 | mg/mL |

| Working Solution | ||

| Volume of Stock Solution | 10 | µL |

| Volume of Ethanol | 990 | µL |

| Working Solution Concentration | 10 | µg/mL |

| Spiking Procedure | ||

| Volume of Plasma Sample | 100 | µL |

| Volume of Working Solution Spiked | 10 | µL |

| Final Concentration in Spiked Plasma (before precipitation) | ~1 | µg/mL |

| Protein Precipitation | ||

| Volume of Acetonitrile | 300 | µL |

Visualization

Application Notes and Protocols for Metabolic Flux Analysis using Undecanoic-11,11,11-d3 Acid in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By tracing the flow of isotopically labeled substrates, researchers can gain a detailed understanding of cellular metabolism under various conditions.[1][2][3][4] Stable isotope tracers, such as those labeled with deuterium (²H) or carbon-13 (¹³C), are introduced to cells, and the incorporation of these isotopes into downstream metabolites is measured, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][2][5]

Undecanoic-11,11,11-d3 acid is a deuterated odd-chain fatty acid that serves as a valuable tracer for studying fatty acid metabolism. As an odd-chain fatty acid, its metabolism provides unique insights into cellular bioenergetics and biosynthetic pathways. The terminal deuterium labeling provides a stable isotopic signature that can be tracked through various metabolic transformations. These application notes provide a comprehensive overview and detailed protocols for utilizing Undecanoic-11,11,11-d3 acid for metabolic flux analysis in cell culture.

Principle of Metabolic Flux Analysis with Undecanoic-11,11,11-d3 Acid

When cells are cultured in the presence of Undecanoic-11,11,11-d3 acid, it is taken up by the cells and activated to its coenzyme A (CoA) derivative, undecanoyl-CoA. This molecule then enters the mitochondrial beta-oxidation pathway. A key feature of odd-chain fatty acid metabolism is that beta-oxidation proceeds until the final three-carbon unit, propionyl-CoA, is produced, along with several molecules of acetyl-CoA. The deuterium label on the terminal methyl group of undecanoic acid will be retained on the propionyl-CoA molecule.

The generated deuterated propionyl-CoA can then enter the tricarboxylic acid (TCA) cycle after being converted to succinyl-CoA. The acetyl-CoA produced can also enter the TCA cycle or be used for the synthesis of other biomolecules, such as other fatty acids and cholesterol. By measuring the isotopic enrichment in these downstream metabolites, it is possible to quantify the flux through these pathways.

Applications in Research and Drug Development

-

Elucidating Fatty Acid Metabolism: Tracing the metabolism of Undecanoic-11,11,11-d3 acid can reveal the relative activities of fatty acid oxidation and synthesis pathways in different cell types or under various experimental conditions.[6]

-

Investigating Cancer Metabolism: Cancer cells often exhibit altered metabolic phenotypes, including changes in fatty acid metabolism.[1][7][8] MFA with deuterated odd-chain fatty acids can help identify metabolic vulnerabilities in cancer cells that could be targeted for therapeutic intervention.[1]

-

Drug Discovery and Development: The effect of drug candidates on fatty acid metabolism can be assessed by monitoring changes in the metabolic fluxes of Undecanoic-11,11,11-d3 acid. This can provide valuable information on the mechanism of action and potential off-target effects of new therapeutic agents.

-

Studying Metabolic Diseases: Dysregulation of fatty acid metabolism is implicated in various metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. MFA can be used to study the underlying metabolic alterations in cellular models of these diseases.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from a metabolic flux analysis experiment using Undecanoic-11,11,11-d3 acid in a cancer cell line (e.g., HeLa) under control and drug-treated conditions.

Table 1: Isotopic Enrichment of Key Metabolites after Labeling with Undecanoic-11,11,11-d3 Acid

| Metabolite | Isotopic Enrichment (M+3) - Control (%) | Isotopic Enrichment (M+3) - Drug-Treated (%) |

| Propionyl-CoA | 15.2 ± 1.8 | 8.5 ± 1.1 |

| Succinyl-CoA | 12.8 ± 1.5 | 6.2 ± 0.9 |

| Malate | 10.5 ± 1.2 | 4.8 ± 0.7 |

| Citrate | 8.1 ± 1.0 | 3.5 ± 0.5 |

| Palmitate (C16:0) | 2.5 ± 0.4 | 1.2 ± 0.2 |

| Stearate (C18:0) | 1.8 ± 0.3 | 0.8 ± 0.1 |

Table 2: Calculated Metabolic Flux Rates (relative to Glucose uptake rate)

| Metabolic Flux | Control | Drug-Treated |

| Undecanoic Acid Uptake | 0.15 ± 0.02 | 0.12 ± 0.01 |

| Beta-oxidation of Undecanoic Acid | 0.12 ± 0.01 | 0.07 ± 0.01 |

| Propionyl-CoA entry into TCA Cycle | 0.08 ± 0.01 | 0.04 ± 0.005 |

| De novo Fatty Acid Synthesis | 0.05 ± 0.006 | 0.02 ± 0.003 |

| TCA Cycle Flux | 1.0 (normalized) | 0.85 ± 0.09 |

Experimental Protocols

Cell Culture and Isotope Labeling

Materials:

-

Cell line of interest (e.g., HeLa, HepG2, etc.)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), dialyzed

-

Penicillin-Streptomycin solution

-

Undecanoic-11,11,11-d3 Acid (in a suitable solvent like ethanol or DMSO)

-

6-well cell culture plates

Protocol:

-

Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvesting. Culture cells in complete medium at 37°C in a humidified incubator with 5% CO₂.

-

Once cells reach the desired confluency, remove the growth medium.

-

Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Prepare the labeling medium by supplementing the base medium (without unlabeled undecanoic acid) with dialyzed FBS, penicillin-streptomycin, and Undecanoic-11,11,11-d3 Acid to a final concentration of 50-100 µM. The final concentration of the solvent should be non-toxic to the cells (typically <0.1%).

-

Add the labeling medium to the cells and incubate for a predetermined time (e.g., 6, 12, or 24 hours) to allow for the incorporation of the tracer into cellular metabolites. The optimal labeling time should be determined empirically for the specific cell line and experimental goals.

Metabolite Extraction

Materials:

-

Ice-cold PBS

-

Ice-cold 80% methanol

-

Cell scrapers

-

Microcentrifuge tubes

-

Centrifuge

Protocol:

-

After the labeling period, place the culture plates on ice.

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells from the plate using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tubes vigorously for 30 seconds.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.

-

Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

Derivatization of Fatty Acids for GC-MS Analysis

Materials:

-

Boron trifluoride-methanol (BF₃-methanol) solution (14% w/v)

-

Hexane

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

GC-MS vials with inserts

Protocol:

-

To the dried metabolite extract, add 200 µL of 14% BF₃-methanol solution.

-

Incubate the mixture at 60°C for 30 minutes to convert the fatty acids to their fatty acid methyl esters (FAMEs).

-

After cooling to room temperature, add 200 µL of hexane and 100 µL of saturated NaCl solution.

-

Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

-

Transfer the dried hexane extract to a GC-MS vial with an insert for analysis.

GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary GC column suitable for FAME analysis (e.g., DB-23, DB-WAX)

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 2 minutes, ramp to 200°C at 10°C/min, then ramp to 250°C at 5°C/min and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, monitor the molecular ions and characteristic fragments of the FAMEs of interest, including their deuterated isotopologues. For example, for propionyl-CoA derived metabolites, monitor for the M+3 isotopologue.

-

Data Analysis: Integrate the peak areas of the different isotopologues for each metabolite. Correct for the natural abundance of isotopes to determine the isotopic enrichment.

Visualization of Pathways and Workflows

Caption: Experimental workflow for metabolic flux analysis.

Caption: Metabolic fate of Undecanoic-11,11,11-d3 Acid.

References

- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]